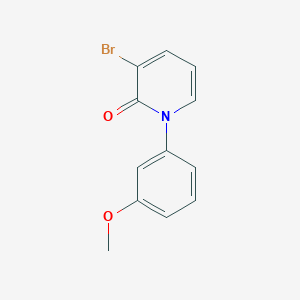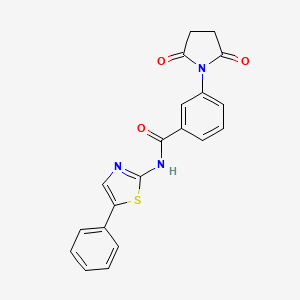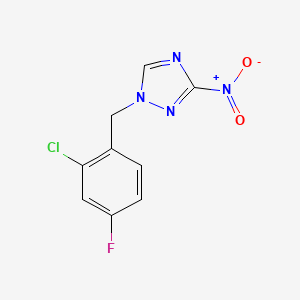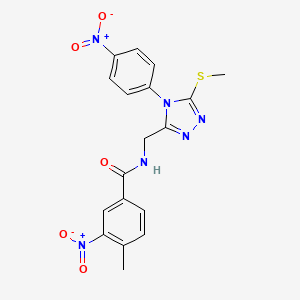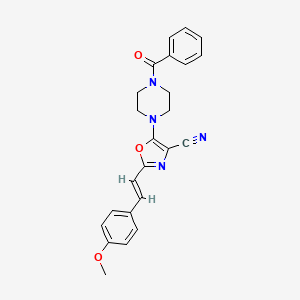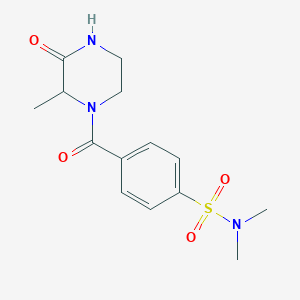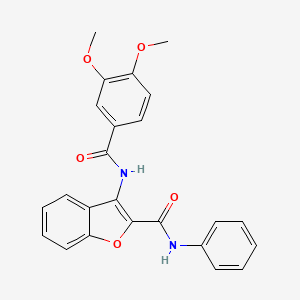
3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran ring, followed by the introduction of the amide and methoxy groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzofuran and phenyl), the polar amide group, and the electron-donating methoxy groups. These features could influence the compound’s reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Trimethoxyphenyl (TMP)-based analogues, which are similar to the compound , have been synthesized and screened for their cytotoxic activity utilizing the hepatocellular carcinoma (HepG2) cell line .
Method of Application
The compounds were synthesized by varying the azalactone ring of 2- (3,4-dimethoxyphenyl)-4- (3,4,5-trimethoxybenzylidene)oxazolone 1 and characterized using NMR spectral data as well as elemental microanalyses .
Results and Outcomes
Compounds 9, 10 and 11 exhibited good cytotoxic potency with IC 50 values ranging from 1.38 to 3.21 μM compared to podophyllotoxin (podo) as a reference compound . In addition, these compounds exhibited potent inhibition of β-tubulin polymerization .
Application in Antithrombotic Research
3,4-diaminobenzoyl derivatives, which are structurally similar to the compound , have been synthesized and studied as potential antithrombotic agents .
Method of Application
These compounds were synthesized by varying the structure of the azalactone ring . The solubility of some compounds was measured in DMSO, and their anticoagulant activity was studied in vitro .
Results and Outcomes
The synthesized compound 7ab significantly prolonged prothrombin time at a concentration of 40 nM compared with Apixaban . Docking investigation of 7ab with FXa protein revealed that several groups could form multiple hydrogen bonds with amino acid residues ALA-190, ASP-189, and GLY-216 . These results indicated that compound 7ab might serve as a potential anticoagulant agent .
Application in Cytotoxic Activity Research
Compounds with a structure similar to “3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” have been synthesized and screened for their cytotoxic activity .
Method of Application
The compounds were synthesized by varying the substituents (R1) with either (3,4,5-trimethoxybenzamido) or (3,4-dimethoxybenzamido) groups as well as variation of the type of substituents (R2) on the cinnamide moiety .
Results and Outcomes
The synthesized compounds were screened for their cytotoxic activity . The results of this research could potentially contribute to the development of new anticancer agents .
Application in Anticoagulant Research
3,4-diaminobenzoyl derivatives, which are structurally similar to the compound , have been synthesized and studied as potential anticoagulant agents .
Results and Outcomes
The synthesized compound 7ab could significantly prolong prothrombin time at a concentration of 40 nM compared with Apixaban . Docking investigation of 7ab with FXa protein revealed that several groups could form multiple hydrogen bonds with amino acid residues ALA-190, ASP-189, and GLY-216 . These results indicated that compound 7ab might serve as a potential anticoagulant agent .
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-19-13-12-15(14-20(19)30-2)23(27)26-21-17-10-6-7-11-18(17)31-22(21)24(28)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCJKVBUDXXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

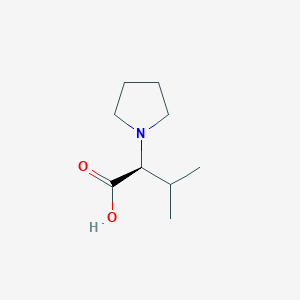
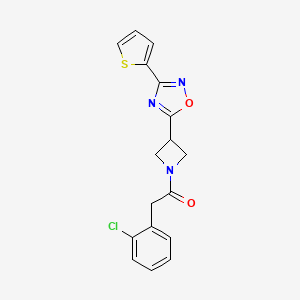
![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)
